Cas no 2169000-09-1 (Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl-)

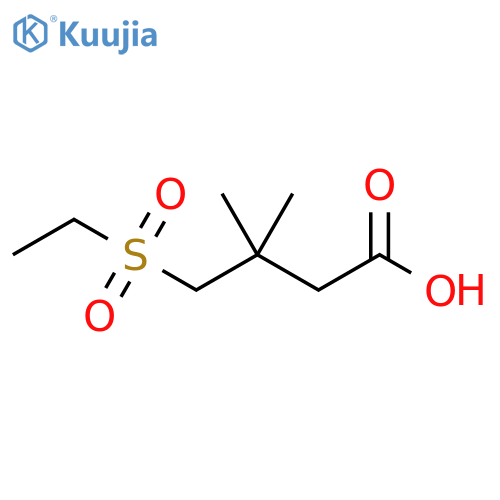

2169000-09-1 structure

商品名:Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl-

CAS番号:2169000-09-1

MF:C8H16O4S

メガワット:208.275241851807

CID:5261343

Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl- 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl-

-

- インチ: 1S/C8H16O4S/c1-4-13(11,12)6-8(2,3)5-7(9)10/h4-6H2,1-3H3,(H,9,10)

- InChIKey: DPZKRMIPBMHUMR-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)CC(C)(C)CS(CC)(=O)=O

Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-369952-10.0g |

4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |

2169000-09-1 | 10g |

$4299.0 | 2023-05-30 | ||

| Enamine | EN300-369952-2.5g |

4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |

2169000-09-1 | 2.5g |

$1959.0 | 2023-05-30 | ||

| Enamine | EN300-369952-0.1g |

4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |

2169000-09-1 | 0.1g |

$879.0 | 2023-05-30 | ||

| Enamine | EN300-369952-0.25g |

4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |

2169000-09-1 | 0.25g |

$920.0 | 2023-05-30 | ||

| Enamine | EN300-369952-0.5g |

4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |

2169000-09-1 | 0.5g |

$959.0 | 2023-05-30 | ||

| Enamine | EN300-369952-1.0g |

4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |

2169000-09-1 | 1g |

$999.0 | 2023-05-30 | ||

| Enamine | EN300-369952-0.05g |

4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |

2169000-09-1 | 0.05g |

$839.0 | 2023-05-30 | ||

| Enamine | EN300-369952-5.0g |

4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |

2169000-09-1 | 5g |

$2900.0 | 2023-05-30 |

Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl- 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

2169000-09-1 (Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl-) 関連製品

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量